Fluo-8 AM

Übersicht

Beschreibung

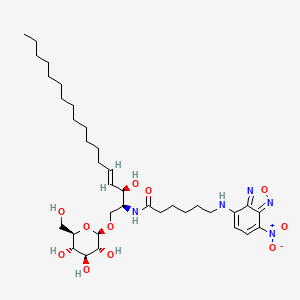

Fluo-8 AM is a green fluorescent calcium indicator used extensively in biological research to measure intracellular calcium levels. It is a cell-permeant compound that, once inside the cell, is hydrolyzed by esterases to yield a fluorescent dye. This dye binds to calcium ions, resulting in a significant increase in fluorescence intensity, which can be measured using various fluorescence-based techniques .

Wirkmechanismus

Target of Action

Fluo-8 AM is a medium affinity green fluorescent calcium binding dye . Its primary target is intracellular calcium . Calcium ions play a crucial role in various cellular processes, including signal transduction, neurotransmitter release, muscle contraction, and many others .

Mode of Action

This compound binds to intracellular calcium with a dissociation constant (Kd) of 390 nM . Upon binding to calcium ions, the fluorescence intensity of this compound increases . This property allows it to be used as a probe to study changes in intracellular free calcium concentrations .

Biochemical Pathways

This compound is involved in the calcium signaling pathway . When calcium ions bind to this compound, it results in an increase in fluorescence intensity . This change can be detected using fluorescence microscopy, flow cytometry, fluorescence spectroscopy, and fluorescence microplate readers . Therefore, this compound can be used to study the role of calcium ions in various biochemical pathways.

Pharmacokinetics

This compound is cell-permeable, which allows it to readily penetrate the membranes of living cells . It is soluble in DMSO . The exact concentration of this compound required for cell loading must be determined empirically . For most cell lines, a final concentration of 4-5 μM is recommended .

Result of Action

The binding of this compound to calcium ions and the subsequent increase in fluorescence intensity allows researchers to visualize and measure changes in intracellular calcium concentrations . This can provide valuable insights into the role of calcium ions in various cellular processes .

Action Environment

This compound can be loaded into cells at room temperature, which is a significant advantage over other similar dyes like Fluo-3 AM and Fluo-4 AM that require 37°C for cell loading . It is also found to be brighter (1.5x) than Fluo-4 in cellular experiments . It should be stored under desiccating conditions at -20°c to maintain its stability .

Biochemische Analyse

Biochemical Properties

Fluo-8 AM plays a significant role in biochemical reactions, particularly those involving calcium ions . When calcium ions bind to this compound, there is a significant increase in fluorescence intensity . This property allows researchers to quantitatively measure calcium levels using fluorescence microscopy or flow cytometry .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by allowing researchers to monitor changes in intracellular calcium levels, which are crucial for numerous cellular responses, including receptor signaling and mediating contractile function .

Molecular Mechanism

The mechanism of action of this compound involves its ability to cross the cell membrane in its nonpolar AM ester form . Once inside the cell, intracellular esterases cleave the AM ester group, trapping the fluorescent indicator within the cell in its active form . When calcium ions bind to this compound, the fluorescence intensity significantly increases .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the enhanced sensitivity and photostability of this compound allow for more precise imaging and longer time-course studies . This provides deeper insights into the temporal dynamics of calcium signaling within living cells .

Metabolic Pathways

This compound is involved in calcium signaling pathways

Transport and Distribution

This compound is transported into cells in its nonpolar AM ester form . Once inside the cell, it is converted into its active form by intracellular esterases

Subcellular Localization

This compound is localized within the cytoplasm of cells . It does not enter the vacuole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fluo-8 AM is synthesized through a series of chemical reactions that involve the modification of a fluorescein coreThe reaction conditions often require anhydrous solvents and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The final product is purified using techniques such as column chromatography and crystallization to achieve high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Fluo-8 AM primarily undergoes hydrolysis reactions once inside the cell. The acetoxymethyl ester groups are cleaved by intracellular esterases, converting the non-fluorescent this compound into its fluorescent form .

Common Reagents and Conditions

Hydrolysis: The hydrolysis of this compound is facilitated by cellular esterases under physiological conditions.

Buffer Solutions: Commonly used buffers include Hanks and Hepes buffer, often supplemented with Pluronic F-127 to enhance solubility.

Major Products

The major product of the hydrolysis reaction is the fluorescent Fluo-8 dye, which binds to calcium ions within the cell, resulting in a measurable increase in fluorescence .

Wissenschaftliche Forschungsanwendungen

Fluo-8 AM is widely used in various scientific research fields due to its ability to measure intracellular calcium levels accurately. Some of its applications include:

Chemistry: Used in studies involving calcium ion flux and signaling pathways.

Biology: Employed in live-cell imaging to monitor calcium dynamics in real-time.

Medicine: Utilized in drug discovery and development to screen compounds that affect calcium signaling.

Industry: Applied in high-throughput screening assays to identify potential therapeutic agents

Vergleich Mit ähnlichen Verbindungen

Fluo-8 AM is compared with other calcium indicators such as Fluo-3 AM and Fluo-4 AM. While all these compounds share a similar fluorescein core and excitation/emission wavelengths, this compound offers several advantages:

Brightness: this compound is two times brighter than Fluo-4 AM and four times brighter than Fluo-3 AM.

Loading Conditions: this compound can be loaded into cells at room temperature, whereas Fluo-3 AM and Fluo-4 AM require 37°C for optimal loading.

Calcium Response: This compound provides a more robust calcium response, making it suitable for high-throughput screening applications

List of Similar Compounds

- Fluo-3 AM

- Fluo-4 AM

- Cal-520 AM

- Calcium Green-1

- Oregon Green 488 BAPTA-1

Eigenschaften

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-4-[3-(acetyloxymethoxy)-6-oxoxanthen-9-yl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]anilino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H50N2O23/c1-30(53)65-25-70-37-12-14-39-44(20-37)75-43-19-36(58)11-13-38(43)50(39)35-10-15-41(52(23-48(61)73-28-68-33(4)56)24-49(62)74-29-69-34(5)57)45(18-35)64-17-16-63-42-9-7-6-8-40(42)51(21-46(59)71-26-66-31(2)54)22-47(60)72-27-67-32(3)55/h6-15,18-20H,16-17,21-29H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYHTWFRZPRHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC1=CC2=C(C=C1)C(=C3C=CC(=O)C=C3O2)C4=CC(=C(C=C4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC5=CC=CC=C5N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H50N2O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1046.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345980-40-6 | |

| Record name | 1345980-40-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

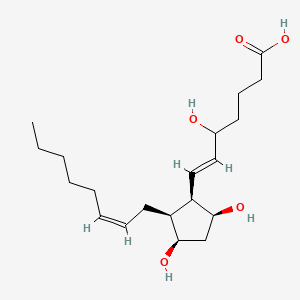

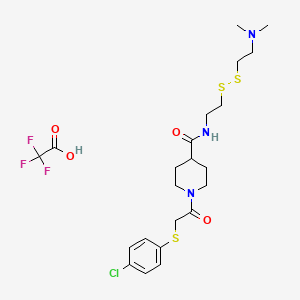

![N-[(3Z)-10-methyl-1-oxo-3-undecen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline (11-->2)-lactam](/img/structure/B3026394.png)

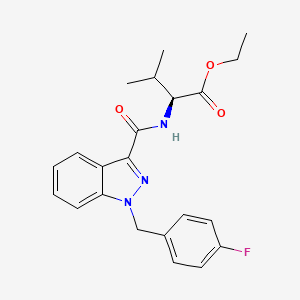

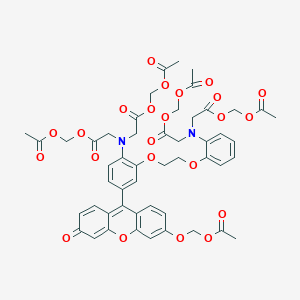

![9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester](/img/structure/B3026395.png)

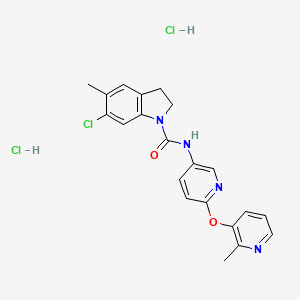

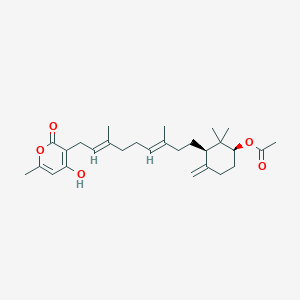

![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B3026400.png)

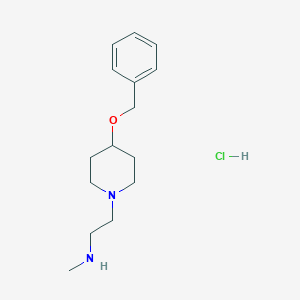

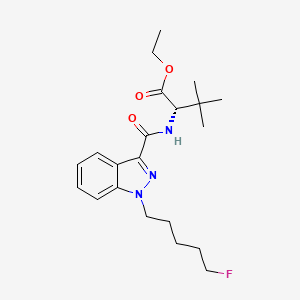

![1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one,monohydrochloride](/img/structure/B3026403.png)